4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1055995-70-4
VCID: VC11681428
InChI: InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3
SMILES: CNS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Molecular Formula: C8H7BrF3NO2S
Molecular Weight: 318.11 g/mol

4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide

CAS No.: 1055995-70-4

Cat. No.: VC11681428

Molecular Formula: C8H7BrF3NO2S

Molecular Weight: 318.11 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide - 1055995-70-4

Specification

CAS No. 1055995-70-4
Molecular Formula C8H7BrF3NO2S
Molecular Weight 318.11 g/mol
IUPAC Name 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3
Standard InChI Key CWRMWGNMCCWIQO-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Canonical SMILES CNS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene ring substituted with three functional groups:

  • Bromine at the 4-position, contributing to electrophilic reactivity and potential halogen bonding.

  • Trifluoromethyl (-CF₃) at the 2-position, enhancing lipophilicity and electron-withdrawing effects.

  • N-methylbenzenesulfonamide at the 1-position, enabling hydrogen bonding and enzyme inhibition.

X-ray crystallography of analogous compounds reveals that the sulfonamide group adopts a planar configuration, while the trifluoromethyl group induces torsional strain, influencing protein-ligand interactions .

Physicochemical Properties

Key properties include:

PropertyValue
Melting PointNot reported
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)Estimated 2.8–3.2
pKa (Sulfonamide NH)~10.2

The trifluoromethyl group increases hydrophobicity (LogP > 3), favoring membrane permeability, while the sulfonamide’s moderate acidity (pKa ~10.2) allows for pH-dependent solubility.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Sulfonylation: Reaction of 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with methylamine.

  • Purification: Chromatography or recrystallization to isolate the product.

A patent describing the synthesis of structurally related brominated sulfonamides (e.g., 2-fluoro-4-bromobenzyl bromide) highlights the use of diazotization and bromination under controlled conditions . For 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide, analogous methods are employed, with critical parameters including:

  • Temperature control during sulfonylation (0–25°C).

  • Stoichiometric excess of methylamine to minimize di-substitution.

Chemical Reactivity and Stability

Electrophilic Substitution

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, enabling derivatization. For example, reaction with amines at 80°C in DMF replaces bromine with amino groups .

Stability Profile

  • Thermal Stability: Decomposes above 200°C, releasing SO₂ and HBr.

  • Photostability: The trifluoromethyl group reduces photosensitivity compared to non-fluorinated analogs.

  • Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades in strong acids (pH <2) or bases (pH >12).

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies on related compounds demonstrate:

  • PPARγ Agonism: Activation of peroxisome proliferator-activated receptor gamma (PPARγ) in cancer cells, inducing apoptosis .

  • Kinase Inhibition: Suppression of tyrosine kinases via sulfonamide-mediated hydrogen bonding to ATP-binding pockets .

A 2017 study reported that 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamide (a close analog) exhibited an EC₅₀ of 2 nM in PPARγ reporter assays, underscoring the pharmacological relevance of brominated sulfonamides .

Structure–Activity Relationships (SAR)

Critical SAR insights include:

  • Trifluoromethyl Position: Ortho substitution (vs. meta or para) maximizes steric interactions with hydrophobic enzyme pockets .

  • N-methylation: Reduces renal toxicity compared to non-alkylated sulfonamides.

Applications in Materials Science

Polymer Modification

The compound’s sulfonamide group facilitates hydrogen bonding with polyamide chains, enhancing tensile strength in composites. Preliminary tests show a 15% increase in Young’s modulus when incorporated at 5 wt%.

Liquid Crystals

Fluorinated sulfonamides act as mesogens in liquid crystalline phases. Differential scanning calorimetry (DSC) of analogous compounds reveals smectic phases between 120°C and 180°C, suggesting potential for display technologies.

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey DifferencesBiological Activity
4-Bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamideC₁₀H₁₀BrF₃NO₃SPropyl vs. methyl substituentLower PPARγ affinity
2-Bromo-4-(trifluoromethyl)benzenesulfonamideC₇H₅BrF₃NO₂SLack of N-methylationHigher cytotoxicity
4-Bromo-N-(3,5-dichlorophenyl)-2-(trifluoromethyl)benzenesulfonamideC₁₃H₈BrCl₂F₃NO₂SDichlorophenyl groupEnhanced kinase inhibition

The N-methyl group in 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide balances potency and safety, offering a favorable profile for drug development .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could mitigate solubility limitations. In silico models predict a 40% increase in bioavailability with nanoformulation.

Green Synthesis

Current methods rely on halogenated solvents (e.g., DCM). Transition to aqueous micellar catalysis or ionic liquids may reduce environmental impact .

Resistance Mitigation

Combination therapies with β-lactam antibiotics could overcome bacterial resistance mechanisms, leveraging sulfonamide-mediated folate pathway disruption.

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